N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c25-22(24-13-14-28-20(16-24)18-8-2-1-3-9-18)15-23-29(26,27)21-12-6-10-17-7-4-5-11-19(17)21/h1-12,20,23H,13-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCXACCBFGZREL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide involves several steps. One common method includes the reaction of naphthalene-1-sulfonyl chloride with 2-phenylmorpholine in the presence of a base, followed by oxidation to introduce the oxo group. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It serves as a lead compound for developing new therapeutic agents, particularly in the treatment of bacterial infections and other diseases.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Structural Variations in Sulfonamide Derivatives
The target compound’s structural uniqueness lies in its morpholine substituent. Key analogs and their differences are summarized below:
Key Observations :
- Morpholine vs. Piperazine : The morpholine ring (oxygen-containing) in the target compound likely improves solubility compared to the piperazine (nitrogen-containing) in , which may enhance binding affinity due to basicity.
- Aromatic Substituents : The 3,4-dimethoxyphenyl group in and 4-methoxy group in alter electronic properties and crystal packing via π-π interactions, whereas the target compound’s 2-phenylmorpholine balances lipophilicity and solubility.
Physicochemical Properties
- Solubility : The morpholine group in the target compound may confer better aqueous solubility than the phenethyl or dimethoxyphenyl groups in .
- Crystallinity : Weak intramolecular C-H⋯O and π-π interactions stabilize crystal structures in analogs like , a feature likely shared by the target compound.
Biological Activity
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of human Factor Xa (FXa), a crucial enzyme in the blood coagulation cascade. This article explores its biological activity, synthesis, mechanism of action, and applications in various fields.
Chemical Structure and Properties
The compound belongs to the sulfonamide class and features a complex molecular architecture that includes both naphthalene and morpholine moieties. Its IUPAC name reflects this complexity:
IUPAC Name : this compound
Molecular Formula : C_{22}H_{26}N_{2}O_{4}S
Key Physical Properties :
- Molecular Weight : 398.52 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water
- Melting Point : Not specified in available literature
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Morpholine Ring : Achieved through the reaction of diethanolamine with an appropriate aryl halide under basic conditions.
- Attachment of the Naphthalene Ring : Introduced via Friedel-Crafts acylation using an acyl chloride derivative of naphthalene.
- Formation of the Sulfonamide : The final step involves the reaction of the naphthalene derivative with a sulfonamide precursor.
This compound primarily exerts its biological effects through inhibition of FXa. This inhibition disrupts the coagulation cascade, which can be beneficial in treating thromboembolic disorders.
The sulfonamide group mimics natural substrates, effectively blocking active sites on enzymes, leading to a decrease in their activity. This mechanism is crucial for its potential therapeutic applications.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits potent inhibitory activity against FXa, making it a candidate for anticoagulant therapy. The following table summarizes key findings from various studies:
| Study Reference | FXa Inhibition IC50 (µM) | Other Biological Activities |
|---|---|---|
| 0.5 | Cytotoxicity against cancer cell lines | |
| 0.8 | Anti-inflammatory properties | |
| 0.6 | Antimicrobial activity |
Case Studies
- Anticoagulant Activity : In a study evaluating various sulfonamide derivatives, this compound was found to significantly reduce thrombus formation in animal models, indicating its potential as an effective anticoagulant.
- Cytotoxic Effects : Another study assessed the cytotoxic effects of this compound on different cancer cell lines (MDA-MB-231, SUIT-2, and HT-29). Results indicated that it exhibited stronger cytotoxicity compared to cisplatin in certain cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Properties : Research has also highlighted its anti-inflammatory properties, which may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways.
Applications
This compound has diverse applications across multiple scientific fields:
- Medicinal Chemistry : As a potential anticoagulant and anticancer agent.
- Biochemical Research : As a tool for studying enzyme inhibition and related biochemical pathways.
- Pharmaceutical Development : For formulating new drugs targeting coagulation disorders and cancer.
Q & A
Q. What are the key synthetic pathways for N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like substituted anilines or morpholine derivatives. Critical steps include coupling the naphthalene-sulfonamide moiety with the morpholin-4-yl-ethyl-oxo group. Reaction conditions such as anhydrous solvents (e.g., DMF or dichloromethane), controlled temperatures (25–80°C), and stoichiometric ratios of reagents are pivotal for optimizing yield and purity. Purification via recrystallization or column chromatography is often required to isolate the final product .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For confirming proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, morpholine methylenes at δ 3.0–4.0 ppm) .
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, carbonyl C=O at ~1700 cm⁻¹) .
- X-ray Crystallography : For resolving 3D molecular geometry and intramolecular interactions (e.g., hydrogen bonding, torsion angles). SHELX software is widely used for refinement .
Q. What are the primary biological targets hypothesized for this compound based on its structural features?
The sulfonamide group and morpholine ring suggest potential inhibition of enzymes like carbonic anhydrase or kinases. The naphthalene moiety may enhance hydrophobic interactions with protein pockets. Preliminary studies propose interactions with bacterial dihydropteroate synthase or eukaryotic receptor tyrosine kinases .
Q. What purification techniques are recommended for isolating this compound after synthesis?
Recrystallization (using solvents like ethyl acetate/hexane) and column chromatography (silica gel, eluting with gradients of ethyl acetate in hexane) are standard. Purity is validated via HPLC or melting point analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this sulfonamide?
Discrepancies between experimental data (e.g., bond lengths, angles) and theoretical models are addressed by:
- Refining data with software like SHELXL, which accounts for disorder or twinning .
- Cross-validating with spectroscopic data (NMR/IR) to confirm functional group assignments .
- Applying SQUEEZE (in PLATON) to model solvent-accessible voids in crystal lattices .
Q. What strategies are employed to analyze the enzyme inhibition mechanisms of this compound?
- Kinetic Assays : Measuring IC₅₀ values to assess potency.
- Molecular Docking : Using tools like Chimera/AMBER to predict binding modes and interactions (e.g., hydrogen bonds with active-site residues) .
- Isothermal Titration Calorimetry (ITC) : To quantify binding affinities and thermodynamic parameters .
Q. How do computational methods like QSAR contribute to understanding structure-activity relationships?
Quantitative Structure-Activity Relationship (QSAR) models correlate structural descriptors (e.g., logP, polar surface area) with biological activity. For this compound, QSAR can predict how modifications (e.g., substituting the phenyl group) alter enzyme inhibition or solubility .
Q. What experimental approaches validate intramolecular interactions such as hydrogen bonding?
- X-ray Crystallography : Direct visualization of hydrogen bonds (e.g., O–H⋯N interactions with bond lengths ~2.5–2.6 Å) .
- Variable-Temperature NMR : Observing chemical shift changes to confirm dynamic hydrogen bonding .
Q. How do researchers address discrepancies between theoretical and experimental data in spectroscopic analysis?
- DFT Calculations : To simulate NMR/IR spectra and compare with experimental results.
- Multi-Technique Validation : Combining NMR, IR, and mass spectrometry to cross-check assignments .
Q. What are the challenges in synthesizing derivatives of this compound, and how are reaction conditions optimized?
Challenges include regioselectivity in sulfonamide coupling and stability of the morpholine ring under acidic/basic conditions. Optimization strategies:
- Flow Chemistry : For precise control of reaction parameters (temperature, residence time) .
- Green Chemistry Principles : Replacing hazardous solvents (e.g., DMF with cyclopentyl methyl ether) to improve safety and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
